6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Beschreibung
6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a halogenated indazole derivative featuring a bromine atom at the 6-position, a methyl group at the 5-position, and a tetrahydropyran (THP) protecting group at the N1-position. Its molecular formula is C₁₃H₁₅BrN₂O, with a molecular weight of approximately 311.58 g/mol (calculated from structural analogs in ). The THP group enhances stability during synthetic processes, particularly in cross-coupling reactions, by preventing undesired side reactions at the indazole nitrogen .
Eigenschaften
IUPAC Name |
6-bromo-5-methyl-1-(oxan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-9-6-10-8-15-16(12(10)7-11(9)14)13-4-2-3-5-17-13/h6-8,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNXWMGZWDQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(N=C2)C3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Bromination of 5-Methyl-1H-Indazole
The bromination step introduces a bromine atom at the 6-position of the indazole ring. Two primary approaches are documented:
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS in tetrahydrofuran (THF) at −5°C to 5°C achieves selective monobromination, minimizing dibromo byproducts. For example:
Bromine (Br₂) in Acetic Acid
Br₂ in acetic acid at 40°C offers an alternative but risks over-bromination:
Protection of the Indazole Nitrogen with THP
The THP group is introduced via acid-catalyzed nucleophilic substitution:
Standard Protocol Using Dihydropyran (DHP)
Alternative Catalysts
Pyridinium p-toluenesulfonate (PPTS) in DCM at 23°C achieves comparable yields (86%) but requires longer reaction times (16 h).
Industrial-Scale Optimization
Continuous Flow Reactors
Automated Synthesis Platforms
-
Automation : Reduces human error in stoichiometry and timing.
-
Quality Control : In-line HPLC monitoring ensures purity >97%.
Comparative Analysis of Methodologies
Critical Challenges and Solutions
Byproduct Formation in Bromination
Analyse Chemischer Reaktionen
Substitution Reactions
The bromine atom at position 6 serves as a key site for nucleophilic substitution, enabling functionalization of the indazole ring.
Mechanistic Insight :
DFT studies reveal that palladium-catalyzed C–H activation at C4 is favored (ΔG‡ = 17.80 kcal/mol for C7 vs. 22.07 kcal/mol for C5 in analogous systems) due to stronger Pd–C bonding interactions .
Oxidation and Reduction
The methyl group at position 5 and the indazole core participate in redox transformations.
Key Limitation : Over-oxidation of the THP group occurs under strong acidic or high-temperature conditions.
Ring-Forming Reactions
The compound serves as a precursor for synthesizing polycyclic systems.
| Reaction Type | Conditions | Products | Yield |
|--------------------------|------------------------------------------|-----------------------------------------------
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Recent studies have highlighted the potential of indazole derivatives, including 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, as anti-virulence agents. These compounds have shown efficacy in inhibiting quorum sensing in bacteria, which is crucial for their virulence. For instance, indazole–quinolone hybrids demonstrated significant inhibition of biofilm formation and virulence factors in Pseudomonas aeruginosa .
Anticancer Activity
Indazole derivatives have been investigated for their anticancer properties. Compounds similar to 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Research indicates that certain indazole derivatives possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .
Case Study 1: Indazole Derivatives as Anti-Virulence Agents
A study conducted on a series of indazole derivatives demonstrated that compounds like 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole significantly reduced bacterial load in murine models infected with Pseudomonas aeruginosa. The results indicated a decrease in virulence factor production, supporting the compound's role as an anti-infective agent .
Case Study 2: Anticancer Properties
In vitro studies on indazole derivatives revealed that they could inhibit growth in several cancer cell lines, including lung carcinoma cells. The compounds induced apoptosis through mitochondrial pathways, highlighting their potential as lead compounds for further development in cancer therapy .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyran ring can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Position : The target compound’s bromine at the 6-position and methyl at the 5-position contrast with analogs like 4-bromo-5-chloro-6-methyl-1-THP-indazole (4-Br, 5-Cl, 6-Me), which may exhibit altered reactivity in coupling reactions due to steric and electronic effects .
- Functional Groups : Methoxy-substituted analogs (e.g., 4-bromo-5-methoxy-1-THP-indazole) may display improved solubility in polar solvents compared to methyl or halogenated derivatives .
Physicochemical and Stability Properties
- Molecular Weight : The target compound’s molecular weight (~311.58 g/mol) is lower than analogs with additional halogens (e.g., 329.62 g/mol for 4-bromo-5-chloro-6-methyl-1-THP-indazole) .
- Storage : Most THP-protected indazoles (e.g., target compound, 4-bromo-5-chloro-6-methyl-1-THP-indazole) are stable at room temperature, whereas iodinated derivatives require refrigeration .
Biologische Aktivität
6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an indazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological exploration.
- Molecular Formula : C₁₂H₁₃BrN₂O
- Molecular Weight : 281.15 g/mol
- CAS Number : 478828-53-4
- MDL Number : MFCD12922964
Anticancer Properties
Recent studies have highlighted the anticancer potential of indazole derivatives, including 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. These compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study reported that derivatives related to this compound exhibited enhanced antiproliferative properties compared to their analogues, with IC₅₀ values ranging from 28.8 to 124.6 µM against different neoplastic cell lines .
Table 1: Cytotoxicity of Indazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 6-Bromo-5-methyl... | HT-29 | 28.8 |
| Compound X | MCF7 | 124.6 |
| Compound Y | A549 | 95.3 |
The mechanism by which 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole exerts its effects appears to involve the inhibition of specific protein kinases associated with cancer progression. Molecular docking studies have shown favorable binding energies to targets such as EGFR and MEK1, suggesting that these interactions could inhibit pathways critical for tumor growth .
Table 2: Binding Energies of Indazole Derivatives
| Target Protein | ΔG (kcal/mol) |
|---|---|
| EGFR | -10.68 |
| MEK1 | -9.95 |
| c-MET | -9.82 |
Study on Antiproliferative Effects
In a comparative study, researchers evaluated the antiproliferative effects of various indazole derivatives, including the target compound, against human colorectal cancer cell lines (HT-29). The study found that 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole showed promising results with significant inhibition of cell proliferation at lower concentrations compared to other tested compounds .
In Silico Studies
In silico analyses have indicated that the compound can effectively bind to kinase proteins involved in cancer pathways, with docking scores suggesting a strong affinity for these targets. This indicates a potential for development as a therapeutic agent targeting these pathways .
Q & A
Basic: What synthetic routes are commonly employed for preparing 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?
Answer:
The compound is typically synthesized via sequential bromination and N-protection. Starting from 6-bromo-1H-indazole derivatives, bromination at the 3-position followed by tetrahydropyran (THP) protection of the indazole nitrogen yields intermediates like 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, as demonstrated in mechanochemical protocols . The THP group enhances solubility and prevents undesired side reactions during subsequent coupling steps (e.g., Heck or Migita coupling) .
Advanced: How do mechanochemical methods improve synthetic efficiency and sustainability for this compound?
Answer:
Mechanochemical synthesis under high-speed ball-milling conditions eliminates solvent use, reduces reaction times, and improves atom economy. For example, solvent-free Heck coupling and Migita coupling steps achieved a 44% total yield in axitinib synthesis, with residual Pd content ≤2 ppm (verified by ICP analysis) . This approach minimizes waste and aligns with green chemistry principles.
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and THP protection .
- Infrared Spectroscopy (IR): Validates functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS determines molecular weight (e.g., C12H13BrN2O, MW 297.15) .
Advanced: How can researchers resolve contradictory spectral data during characterization?
Answer:
Discrepancies in NMR or IR data may arise from impurities or tautomeric forms. Cross-validation using 2D NMR (COSY, HSQC) clarifies connectivity, while X-ray crystallography provides unambiguous structural confirmation . For example, crystal structures of related thiazole-triazole hybrids resolved ambiguities in regiochemistry .
Advanced: What strategies optimize regioselective bromination in indazole derivatives?
Answer:
Regioselectivity is controlled by:
- Directing groups: Electron-donating groups (e.g., methyl at C5) direct bromination to adjacent positions .
- Reaction conditions: Bromide-assisted bromination under ball-milling enhances selectivity by reducing steric hindrance .
- Protecting groups: THP protection at N1 prevents undesired bromination at the indazole nitrogen .
Basic: Why is the THP group used in the synthesis of this compound?
Answer:
The THP group serves as a temporary protecting group for the indazole nitrogen, preventing side reactions (e.g., undesired coupling or oxidation) during multi-step syntheses. It is later removed under mild acidic conditions (e.g., p-TsOH) .
Advanced: How can Pd catalyst residues be quantified and minimized in final products?
Answer:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects Pd residues at trace levels (e.g., ≤2 ppm) . To minimize residues:
- Use ligand-accelerated catalysis to reduce Pd loading.
- Employ scavengers (e.g., thiourea) post-reaction.
- Optimize mechanochemical conditions to enhance catalyst efficiency .
Advanced: How can structure-activity relationship (SAR) studies guide biological evaluation of this compound?
Answer:
SAR studies on indazole analogs (e.g., axitinib derivatives) highlight the importance of:
- Substituent position: Bromine at C6 and methyl at C5 enhance steric and electronic compatibility with target receptors .
- Protecting group effects: THP improves pharmacokinetic properties by modulating lipophilicity .
Biological assays (e.g., kinase inhibition or antiparasitic activity) should prioritize analogs with validated SAR profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
